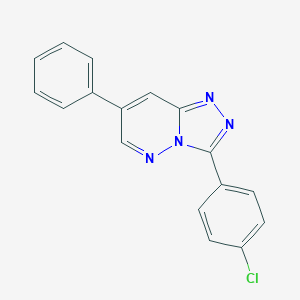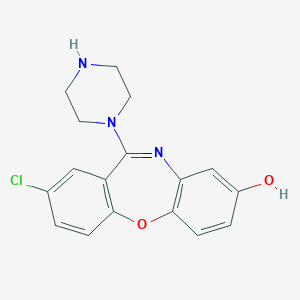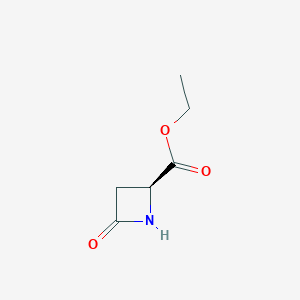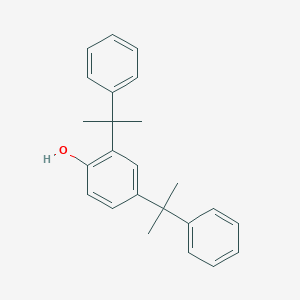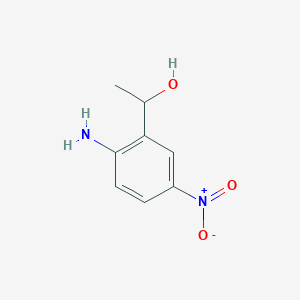
1-(2-Amino-5-nitrophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-5-nitrophenyl)ethanol, also known as ANPE, is a chemical compound that belongs to the class of nitroaromatic compounds. It is a versatile molecule that has been widely used in scientific research for its unique properties. ANPE is a yellow crystalline powder that is soluble in water, ethanol, and dimethyl sulfoxide.
Wirkmechanismus
1-(2-Amino-5-nitrophenyl)ethanol is a ROS-sensitive fluorescent probe that is selectively oxidized by ROS to produce a fluorescent product. The mechanism of action involves the oxidation of the nitro group in 1-(2-Amino-5-nitrophenyl)ethanol by ROS to produce a nitroso group, which is highly fluorescent. The fluorescence intensity is proportional to the concentration of ROS in the biological system.
Biochemische Und Physiologische Effekte
1-(2-Amino-5-nitrophenyl)ethanol has been shown to have a low toxicity and is not mutagenic or carcinogenic. It has been used in various biological systems, including cells, tissues, and animals. 1-(2-Amino-5-nitrophenyl)ethanol has been shown to be effective in detecting ROS in various biological systems, including mitochondria, lysosomes, and cytoplasm. It has also been used to study the role of ROS in various biological processes, such as aging, cancer, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Amino-5-nitrophenyl)ethanol has several advantages for lab experiments. It is a highly sensitive and selective fluorescent probe for the detection of ROS in biological systems. It has a low toxicity and is not mutagenic or carcinogenic. 1-(2-Amino-5-nitrophenyl)ethanol can be used in various biological systems, including cells, tissues, and animals. However, 1-(2-Amino-5-nitrophenyl)ethanol has some limitations for lab experiments. It is sensitive to pH and temperature changes, which can affect the fluorescence intensity. 1-(2-Amino-5-nitrophenyl)ethanol is also sensitive to light, which can cause photobleaching and reduce the fluorescence intensity.
Zukünftige Richtungen
1-(2-Amino-5-nitrophenyl)ethanol has several potential future directions for scientific research. It can be used to study the role of ROS in various biological processes, such as aging, cancer, and neurodegenerative diseases. 1-(2-Amino-5-nitrophenyl)ethanol can also be used to study the efficacy of antioxidants and other ROS scavengers in biological systems. Furthermore, 1-(2-Amino-5-nitrophenyl)ethanol can be modified to improve its selectivity and sensitivity for ROS detection in biological systems. Finally, 1-(2-Amino-5-nitrophenyl)ethanol can be used in combination with other fluorescent probes to study multiple biological processes simultaneously.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-5-nitrophenyl)ethanol has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. 1-(2-Amino-5-nitrophenyl)ethanol is oxidized by ROS to produce a fluorescent product, which can be detected using fluorescence microscopy or spectroscopy. This property has been used to study the role of ROS in various biological processes, such as aging, cancer, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
104333-06-4 |
|---|---|
Produktname |
1-(2-Amino-5-nitrophenyl)ethanol |
Molekularformel |
C8H10N2O3 |
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
1-(2-amino-5-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H10N2O3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-5,11H,9H2,1H3 |
InChI-Schlüssel |
SWVYIJYQBPFESB-UHFFFAOYSA-N |
SMILES |
CC(C1=C(C=CC(=C1)[N+](=O)[O-])N)O |
Kanonische SMILES |
CC(C1=C(C=CC(=C1)[N+](=O)[O-])N)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

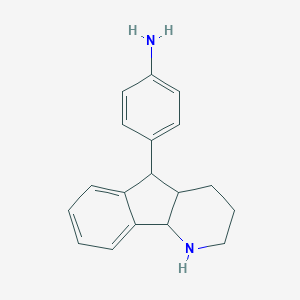
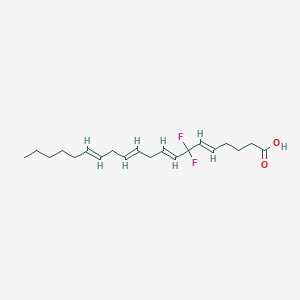
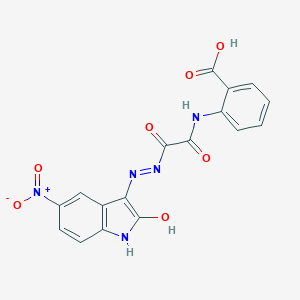
![Butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI)](/img/structure/B25635.png)
![2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B25636.png)
